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Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In this

challenging landscape, the discovery of novel antibacterial agents with unique mechanisms of

action is paramount. This technical guide focuses on Teixobactin, a recently discovered

antibiotic with potent activity against a broad range of Gram-positive bacteria, including

methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus

(VRE). A key feature of Teixobactin is its novel mode of action, which involves binding to lipid II

and lipid III, essential precursors of peptidoglycan and teichoic acid biosynthesis, respectively.

This dual-targeting mechanism is believed to be a primary reason for the lack of detectable

resistance development.

Discovery and Origin
Teixobactin was discovered in 2015 by a team of researchers led by Kim Lewis at Northeastern

University. The discovery was made possible through the development of a novel cultivation

technique using the iChip, a device that allows for the isolation and growth of previously

unculturable soil microorganisms in their natural environment. Teixobactin is a depsipeptide

natural product produced by the Gram-negative bacterium Eleftheria terrae, which was isolated

from a soil sample from a field in Maine, USA.
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A summary of the minimal inhibitory concentrations (MICs) of Teixobactin against various

Gram-positive pathogens is presented in the table below.

Bacterial Strain MIC (µg/mL)

Staphylococcus aureus (MRSA) 0.25

Enterococcus faecalis (VRE) 0.25

Streptococcus pneumoniae 0.03

Bacillus anthracis 0.008

Clostridium difficile 0.12

Mycobacterium tuberculosis 0.5

Table 1: Minimal Inhibitory Concentrations (MICs) of Teixobactin against key Gram-positive

pathogens. Data compiled from foundational research papers on Teixobactin.

Experimental Protocols
Determination of Minimal Inhibitory Concentration (MIC)
The MIC of Teixobactin against various bacterial strains was determined using the broth

microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines.

Preparation of Bacterial Inoculum: Bacterial strains were grown overnight on appropriate

agar plates. Colonies were then suspended in Mueller-Hinton broth (MHB) to a turbidity

equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸

CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x

10⁵ CFU/mL in the test wells.

Preparation of Teixobactin Dilutions: A stock solution of Teixobactin was serially diluted in

MHB in a 96-well microtiter plate to obtain a range of concentrations.

Inoculation and Incubation: Each well containing the diluted Teixobactin was inoculated with

the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC was defined as the lowest concentration of Teixobactin that

completely inhibited visible bacterial growth.

In Vivo Efficacy Studies in a Mouse Model of S. aureus
Infection
The in vivo efficacy of Teixobactin was evaluated in a murine septicemia model infected with

Staphylococcus aureus.

Animal Model: Female BALB/c mice were used for the study.

Infection: Mice were infected via intraperitoneal injection with a lethal dose of MRSA.

Treatment: One hour post-infection, mice were treated with a single intravenous dose of

Teixobactin. A control group received a vehicle control.

Monitoring and Endpoint: The survival of the mice was monitored for 7 days post-infection.

The efficacy of Teixobactin was determined by the percentage of surviving mice in the

treatment group compared to the control group.
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Caption: Teixobactin's dual-targeting mechanism of action.
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Caption: Workflow for the discovery of Teixobactin using the iChip.

To cite this document: BenchChem. [An In-depth Technical Guide to Teixobactin: A Paradigm
Shift in Antibiotic Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7738863#discovery-and-origin-of-antibacterial-agent-
227]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b7738863?utm_src=pdf-body-img
https://www.benchchem.com/product/b7738863#discovery-and-origin-of-antibacterial-agent-227
https://www.benchchem.com/product/b7738863#discovery-and-origin-of-antibacterial-agent-227
https://www.benchchem.com/product/b7738863#discovery-and-origin-of-antibacterial-agent-227
https://www.benchchem.com/product/b7738863#discovery-and-origin-of-antibacterial-agent-227
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7738863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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